

Unraveling the Bioactivity of Murine Leptin Fragment 116-130: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LEP(116-130)(mouse)

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Introduction

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis. However, its therapeutic potential in obesity is often hampered by leptin resistance. This has spurred research into smaller, bioactive fragments of the leptin molecule that may overcome these limitations. One such fragment, the murine leptin peptide 116-130 (sequence: Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH₂), has emerged as a subject of significant interest. This technical guide provides an in-depth analysis of the biological activity of this fragment, summarizing key quantitative data, detailing experimental methodologies, and illustrating its known signaling pathways.

Core Biological Activities

Murine leptin fragment 116-130 has demonstrated a range of biological effects, primarily related to energy balance, glucose metabolism, and neuroprotection. Unlike native leptin, some of its effects may be mediated through pathways independent of the long-form leptin receptor (OB-Rb), suggesting a potentially novel mechanism of action that could be advantageous in leptin-resistant states.^{[1][2][3][4]}

Data Presentation: In Vivo Efficacy

The following tables summarize the key quantitative findings from foundational studies on the effects of murine leptin fragment 116-130.

Table 1: Effect of Murine Leptin Fragment 116-130 on Body Weight in Female ob/ob Mice

Treatment Duration	Dosage	Change in Body Weight (%)	Reference
7 days	1 mg/day (i.p.)	-13.8%	[5]
28 days	1 mg/day (i.p.)	-3.4% (compared to +14.7% in vehicle control)	[5][6]

Table 2: Effect of Murine Leptin Fragment 116-130 on Food Intake in Female ob/ob Mice

Treatment Duration	Dosage	Reduction in Food Intake (%)	Reference
28 days	1 mg/day (i.p.)	15%	[5][6]

Table 3: Effect of Murine Leptin Fragment 116-130 on Hormone Secretion in Fasted Adult Male Rats

Hormone	Dosage	Observation	Reference
Luteinizing Hormone (LH)	15 µg (i.c.v.)	Increased pulse frequency, mean levels, and pulse amplitude	[7][8]
Prolactin (PRL)	15 µg (i.c.v.)	Increased pulse frequency, trough levels, and mean levels	[7][8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Peptide Synthesis and Administration

Synthetic murine leptin fragment 116-130 is typically produced by solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity (often >95%).^[6] For in vivo studies, the lyophilized peptide is reconstituted in a sterile vehicle, such as saline. Administration is commonly performed via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections.

Animal Models

The primary models used to investigate the metabolic effects of this leptin fragment are genetically obese mice, such as the C57BL/6J ob/ob mouse, which is deficient in leptin, and the db/db mouse, which lacks a functional long-form leptin receptor.^{[2][3][4]} For studies on hormone secretion, fasted adult male rats have been utilized.^{[7][8]}

Measurement of Biological Endpoints

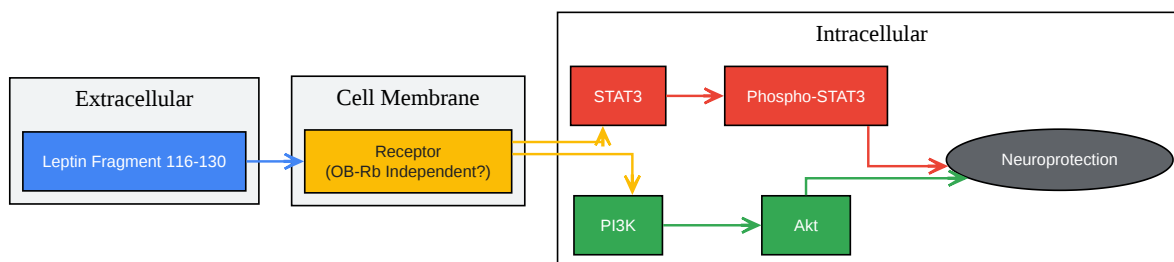
- **Body Weight and Food Intake:** Body weight is typically measured daily, and food intake is quantified by weighing the amount of food consumed over a 24-hour period.^[5]
- **Blood Glucose:** Blood glucose levels are often measured from tail vein blood samples using a standard glucometer.^[2]
- **Hormone Levels:** Serum hormone concentrations (e.g., LH, PRL) are determined by specific radioimmunoassays (RIA) from blood samples collected at regular intervals.^{[7][8]}

Signaling Pathways

While the full picture of the signaling cascade initiated by murine leptin fragment 116-130 is still under investigation, evidence points towards the activation of key cellular pathways, particularly in the context of neuroprotection.

Neuroprotective Signaling

Studies have shown that the neuroprotective effects of leptin fragment 116-130 against amyloid- β toxicity involve the activation of the STAT3 and PI3K/Akt signaling pathways.[1] Inhibition of these pathways has been shown to attenuate the protective effects of the fragment.[1]

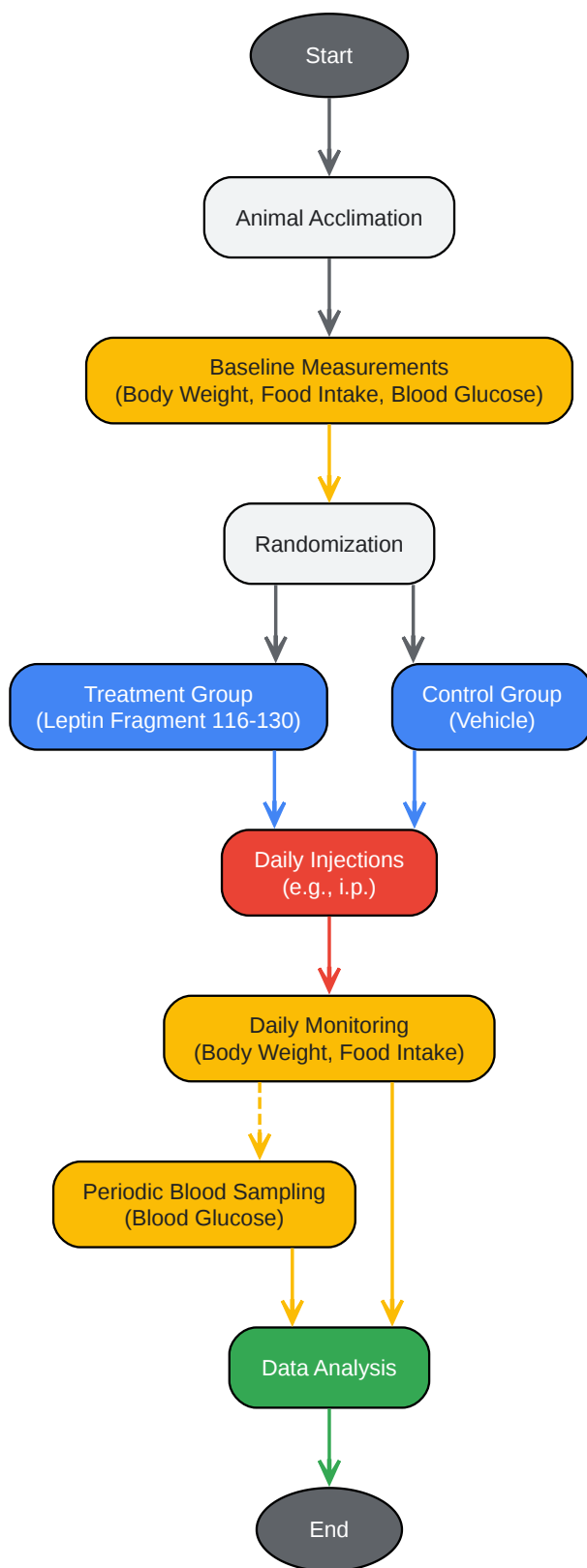


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Neuroprotective signaling cascade of murine leptin fragment 116-130.

Experimental Workflow for In Vivo Metabolic Studies

The following diagram outlines a typical experimental workflow for assessing the metabolic effects of murine leptin fragment 116-130 in an ob/ob mouse model.



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Workflow for in vivo metabolic studies of leptin fragment 116-130.

Conclusion and Future Directions

The murine leptin fragment 116-130 demonstrates significant biological activity, particularly in reducing body weight and food intake, and exerting neuroprotective effects. Its potential to act independently of the long-form leptin receptor makes it a compelling candidate for further investigation as a therapeutic agent for obesity and related metabolic disorders, as well as neurodegenerative diseases. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways of this fragment, conducting more extensive dose-response studies, and evaluating its long-term efficacy and safety in various preclinical models. The development of more potent and stable analogs of this fragment also represents a promising avenue for drug development.

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References

- 1. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leptin (116-130) amide (mouse) peptide [novoprolabs.com]
- 7. karger.com [karger.com]
- 8. Leptin(116-130) stimulates prolactin and luteinizing hormone secretion in fasted adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Unraveling the Bioactivity of Murine Leptin Fragment 116-130: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612461#biological-activity-of-murine-leptin-fragment-116-130]

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